5-Hydantoincarboxylic acid 5-Hydantoincarboxylic acid
Brand Name: Vulcanchem
CAS No.: 5624-16-8
VCID: VC19717872
InChI: InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10)
SMILES:
Molecular Formula: C4H4N2O4
Molecular Weight: 144.09 g/mol

5-Hydantoincarboxylic acid

CAS No.: 5624-16-8

Cat. No.: VC19717872

Molecular Formula: C4H4N2O4

Molecular Weight: 144.09 g/mol

* For research use only. Not for human or veterinary use.

5-Hydantoincarboxylic acid - 5624-16-8

Specification

CAS No. 5624-16-8
Molecular Formula C4H4N2O4
Molecular Weight 144.09 g/mol
IUPAC Name 2,5-dioxoimidazolidine-4-carboxylic acid
Standard InChI InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10)
Standard InChI Key SLTHATJXYPMPML-UHFFFAOYSA-N
Canonical SMILES C1(C(=O)NC(=O)N1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

5-Hydantoincarboxylic acid is interchangeably referred to as hydantoin-5-acetic acid, 5-carboxymethylhydantoin, or 2,5-dioxoimidazolidin-4-yl acetic acid . Its IUPAC name, 2-(2,5-dioxoimidazolidin-4-yl)acetic acid, reflects the positioning of the carboxylic acid group on the imidazolidine ring.

Molecular Structure and Key Identifiers

The compound’s structure consists of a hydantoin core (an imidazolidine ring with ketone groups at positions 2 and 5) substituted with an acetic acid moiety at position 4 (Figure 1). Key identifiers include:

PropertyValue
CAS Registry Number5427-26-9
Molecular FormulaC5H6N2O4\text{C}_5\text{H}_6\text{N}_2\text{O}_4
Molecular Weight158.11 g/mol
SMILESOC(=O)CC1NC(=O)NC1=O
InChI KeyDQQLZADYSWBCOX-UHFFFAOYNA-N
Decomposition Temperature~217°C

The crystal structure and hydrogen-bonding patterns remain areas for further investigation, though spectral data (e.g., 13C^{13}\text{C}-NMR, IR) confirm the presence of carbonyl and carboxylic acid functional groups .

Synthesis and Reaction Pathways

Halogenation and Nucleophilic Substitution

A patented method for synthesizing 5-arylhydantoins involves halogenating 5-unsubstituted hydantoin compounds followed by reaction with phenol derivatives . Although this process specifically targets brominated intermediates (e.g., 5-bromohydantoin), analogous strategies may apply to 5-Hydantoincarboxylic acid. For instance, substituting phenol with a carboxylation agent could introduce the acetic acid group. The general reaction mechanism proceeds as follows:

  • Halogenation:
    Hydantoin reacts with a halogenating agent (e.g., bromine) to form a 5-halohydantoin intermediate.

    Hydantoin+X25-X-hydantoin(X = Cl, Br, I)\text{Hydantoin} + \text{X}_2 \rightarrow 5\text{-X-hydantoin} \quad (\text{X = Cl, Br, I})
  • Nucleophilic Substitution:
    The halogen atom is displaced by a nucleophile (e.g., carboxylate anion) under catalytic conditions.

Direct Carboxylation

Alternative routes may involve carboxylating hydantoin at position 5 using reagents like potassium cyanide followed by hydrolysis, though experimental validation is required. This approach mirrors the synthesis of Hydantoin-5-propionic acid, where a propionic acid chain is introduced via analogous methods .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~2500–3300 cm1^{-1} (O–H stretching of carboxylic acid).

  • 13C^{13}\text{C}-NMR: Peaks corresponding to carbonyl carbons (δ ~175 ppm) and the carboxylic acid carbon (δ ~170 ppm) .

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